molecular formula C6H5N3S B009379 Thiazolo[5,4-c]pyridin-2-amine CAS No. 108310-79-8

Thiazolo[5,4-c]pyridin-2-amine

Cat. No. B009379
CAS RN: 108310-79-8
M. Wt: 151.19 g/mol
InChI Key: CUPNTGIGCVTGFR-UHFFFAOYSA-N
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Description

Thiazolo[5,4-c]pyridin-2-amine is a chemical compound with the molecular formula C6H6N3S and a molecular weight of 152.2 . It is also known as [1,3]thiazolo[5,4-c]pyridin-2-amine .


Synthesis Analysis

The synthesis of Thiazolo[5,4-c]pyridin-2-amine involves a reaction of 2-amino pyridine with ammonium thiocyanate . The reaction is carried out in the presence of ceric ammonium nitrate and Dimethyl Sulphoxide as a solvent . Another method involves a five-component cascade reaction utilizing cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol at reflux conditions .


Molecular Structure Analysis

The molecular structure of Thiazolo[5,4-c]pyridin-2-amine is characterized by the presence of a thiazolo[5,4-c]pyridin-2-amine core .


Chemical Reactions Analysis

Thiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions. For instance, it can participate in a five-component cascade reaction involving cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride .


Physical And Chemical Properties Analysis

Thiazolo[5,4-c]pyridin-2-amine has a molecular weight of 152.2 . It is stored at a temperature of 28°C .

Scientific Research Applications

Organic Synthesis

Thiazolo[5,4-c]pyridin-2-amine is a significant class of organic compounds and constitutes an important part of modern-day drugs arsenal . It has been used in the synthetic approaches to novel thiazolo[4,5-b]pyridines . The synthetic techniques for thiazolo[4,5-b]pyridine bicyclic scaffold construction start from pyridine derivatives followed by thiazole heterocycle annulation .

Pharmacological Effects

Thiazolo[5,4-c]pyridin-2-amine derivatives have attracted considerable interest due to their multifaceted pharmacological effects and therapeutic applications . They have been reported to possess a broad spectrum of pharmacological activities .

Antioxidant Activity

Series of novel thiazolo[4,5-b]pyridines that exhibit high antioxidant activities have been identified and developed in recent years .

Antimicrobial Activity

Thiazolo[5,4-c]pyridin-2-amine has been reported to possess antimicrobial activity .

Anti-inflammatory Activity

Thiazolo[5,4-c]pyridin-2-amine derivatives have been synthesized and tested for their anti-inflammatory activity . Some of them approach or exceed the comparative drug Ibuprofen in terms of activity .

Antifungal Activity

Thiazolo[5,4-c]pyridin-2-amine derivatives have been synthesized and tested for their antifungal activity against various fungi .

Antitumor Activity

Thiazolo[5,4-c]pyridin-2-amine has been reported to possess antitumor activity .

Anticonvulsant Activity

Thiazolo[5,4-c]pyridin-2-amine has been reported to possess anticonvulsant activity .

Mechanism of Action

Target of Action

Thiazolo[5,4-c]pyridin-2-amine is a biologically relevant purine bioisostere . It has been reported to possess a broad spectrum of pharmacological activities Some representatives of this class have been reported as histamine h3 receptor antagonists .

Mode of Action

It is known that the compound exhibits strong inhibitory activity, as evidenced by its ic50 value . This suggests that the compound may interact with its targets by inhibiting their function, leading to changes in cellular processes.

Biochemical Pathways

Thiazolo[5,4-c]pyridin-2-amine is involved in various biochemical pathways due to its broad spectrum of pharmacological activities . . This suggests that the compound may affect multiple pathways related to these biological processes.

Pharmacokinetics

It is also reported to be a CYP1A2 inhibitor . These properties may impact the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The result of Thiazolo[5,4-c]pyridin-2-amine’s action can be inferred from its pharmacological activities. For instance, its anti-inflammatory activity was evaluated in vivo using the carrageenan-induced rat paw edema method, and it was found to be potent . Additionally, it exhibited extremely strong PI3kα inhibitory activity .

properties

IUPAC Name

[1,3]thiazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPNTGIGCVTGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549831
Record name [1,3]Thiazolo[5,4-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108310-79-8
Record name [1,3]Thiazolo[5,4-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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